N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
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Description
N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamides, have shown potential in photodynamic therapy, particularly for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
- Röver et al. (1997) described the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in various biochemical pathways. Compounds related to benzenesulfonamide were found to be high-affinity inhibitors of this enzyme (Röver et al., 1997).
Antifungal Activity
- Khodairy, Ali, and El-wassimy (2016) conducted research on 4-toluenesulfonamide as a building block for synthesizing novel compounds, including triazepines, pyrimidines, and azoles. Some of these compounds displayed good antifungal activity (Khodairy, Ali, & El-wassimy, 2016).
Antioxidant and Enzyme Inhibitory Properties
- Lolak et al. (2020) investigated a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds demonstrated moderate DPPH radical scavenging and metal chelating activity (Lolak et al., 2020).
Antimicrobial and Antifungal Activities
- Zareef et al. (2007) explored the anti-HIV and antifungal activities of novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety, showing that some of these compounds have potential in this area (Zareef et al., 2007).
Antimalarial Activity
- Another study by Zareef et al. (2007) focused on synthesizing new benzenesulfonamides with 1, 3, 4-oxadiazole and amino acid moieties for antimalarial activity. These derivatives showed potential in the development of novel antimalarial lead compounds (Zareef et al., 2007).
Properties
IUPAC Name |
N,N-dimethyl-4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22(2)29(25,26)16-7-5-13(6-8-16)19(24)23-11-14(12-23)18-20-17(21-27-18)10-15-4-3-9-28-15/h3-9,14H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHAJQSDAYTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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